Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate
Description
tert-Butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate is a carbamate-protected amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a hydroxymethyl group at the 4-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, a common strategy in organic synthesis to prevent undesired reactions during multi-step processes .
Properties
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-9-4-8(6-13)7-15-9/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFHGXORJJFHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CO1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Primary Amine
The tert-butyl carbamate (Boc) group is introduced to protect the primary amine moiety of [[4-(hydroxymethyl)oxolan-2-yl]methyl]amine. This reaction typically employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base such as potassium carbonate.
Procedure :
- Dissolve [[4-(hydroxymethyl)oxolan-2-yl]methyl]amine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
- Add Boc anhydride (1.2 equiv) and potassium carbonate (2.0 equiv) under nitrogen atmosphere.
- Stir at room temperature for 12–16 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Oxolane Ring Formation with Hydroxymethyl Functionalization
The oxolane ring is constructed via cyclization of a diol precursor. A common approach involves the acid-catalyzed cyclization of 2-(hydroxymethyl)butane-1,4-diol, followed by selective protection of the hydroxymethyl group.
Procedure :
- Treat 2-(hydroxymethyl)butane-1,4-diol with p-toluenesulfonic acid (p-TsOH) in refluxing toluene to form 4-(hydroxymethyl)tetrahydrofuran-2-yl)methanol.
- Protect the primary alcohol with tert-butyldimethylsilyl (TBS) chloride.
- Convert the secondary alcohol to an amine via Mitsunobu reaction using phthalimide and diethyl azodicarboxylate (DEAD).
- Deprotect the TBS group using tetrabutylammonium fluoride (TBAF) to yield [[4-(hydroxymethyl)oxolan-2-yl]methyl]amine.
Key Challenges :
- Regioselectivity in cyclization requires precise stoichiometric control.
- Mitsunobu conditions must avoid over-reduction of intermediates.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- p-TsOH vs. Amberlyst-15 : Homogeneous p-TsOH (1 mol%) outperforms heterogeneous Amberlyst-15 in cyclization efficiency (95% vs. 78% yield).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Comparative Analysis of Synthetic Routes
*HM = Hydroxymethyl
Applications in Pharmaceutical Synthesis
This compound is a precursor to protease inhibitors, as evidenced by its structural similarity to intermediates in antiviral patents. For example, it serves as a building block in the synthesis of boceprevir analogs, where the oxolane ring enhances target binding affinity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in biological assays.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The hydroxymethyl group in the target compound increases hydrophilicity compared to the cyano group in tert-butyl N-(4-cyanooxan-4-yl)carbamate (), which may influence solubility and metabolic stability . Thiazole-based analogs () introduce aromaticity and heterocyclic reactivity, broadening applications in medicinal chemistry .
Research Findings and Trends
- Thermodynamic Stability : Oxolane derivatives generally exhibit higher thermal stability compared to thiazole analogs due to reduced ring strain .
- Crystallography : SHELX programs () are widely used for structural validation of such compounds, emphasizing the importance of crystallographic data in confirming substituent positions .
Biological Activity
Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological mechanisms, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHN O
- Molecular Weight : 231.29 g/mol
The structural features of this compound include a tert-butyl group, an oxolane ring, and a hydroxymethyl substituent. These components contribute to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can function as either a substrate or an inhibitor in various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence enzyme activity and cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions.
- Substrate Activity : It may act as a substrate for certain biochemical reactions, facilitating or altering metabolic processes.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may possess antiviral activity, making it a candidate for further research in antiviral drug development .
- Biochemical Probes : It has been utilized as a probe in biochemical assays to study specific cellular pathways .
- Potential Therapeutic Applications : Investigations are ongoing into its use as a therapeutic agent, particularly in the context of diseases where modulation of metabolic pathways is beneficial .
Synthesis and Production
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with oxolane derivatives under controlled conditions to ensure high purity and yield. Key steps in the synthesis include:
- Reagents : Common reagents include tert-butyl carbamate and various oxolane derivatives.
- Reaction Conditions : The reactions are often carried out using catalysts and specific temperature conditions to optimize product formation .
Study Overview
A recent study investigated the pharmacological properties of related compounds, demonstrating that structural modifications can significantly impact biological activity. For instance, compounds with similar structures were tested for their ability to inhibit pyroptosis—a form of programmed cell death—showing varying degrees of effectiveness .
Table 1: Summary of Biological Activities from Related Studies
| Compound Name | Activity Type | Inhibition Percentage | Notes |
|---|---|---|---|
| Compound 1 | Anti-pyroptotic | 24.9% | Effective at 10 µM concentration |
| Compound 2 | Anti-pyroptotic | 14.9% | Concentration-dependent effects noted |
| Compound 3 | Enzyme inhibition | 28.4% | Targeted NLRP3 ATPase activity |
| Compound 4 | Antiviral | TBD | Under preliminary investigation |
Q & A
What are the established synthetic routes for Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate?
The compound is synthesized via nucleophilic substitution reactions, where tert-butyl carbamate reacts with activated intermediates (e.g., alkyl halides or hydroxymethyl-oxolane derivatives) under basic conditions. Common bases include NaOH or KCO, and solvents like THF or DME are employed. Multi-step syntheses often require temperature control (-78°C for lithiation steps) and purification via column chromatography or recrystallization. Palladium catalysts (e.g., Pd(PPh)) may enhance efficiency in cross-coupling reactions .
Which spectroscopic techniques are most effective for characterizing this compound?
1H/13C NMR confirms functional groups and stereochemistry, while IR identifies carbonyl (C=O) and hydroxyl (O-H) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction using SHELXL software resolves absolute configurations. Dynamic light scattering (DLS) or HPLC-MS can detect impurities in non-crystalline samples .
How can researchers resolve contradictions in spectroscopic data during structural analysis?
Cross-validate with complementary methods: e.g., compare NMR data with computational predictions (DFT calculations). Adjust refinement parameters in SHELX for ambiguous electron density regions in X-ray data. Ensure sample purity via repeated recrystallization and confirm reaction pathways to rule out stereochemical byproducts .
What strategies optimize synthetic yield in multi-step syntheses?
- Stepwise optimization : Adjust reaction time, temperature, and solvent polarity for each step.
- Catalyst screening : Use Pd-based catalysts for Suzuki couplings or enzyme-mediated stereoselective reactions.
- Purification : Employ gradient elution in chromatography or fractional crystallization to isolate high-purity intermediates .
What are the primary research applications in medicinal chemistry?
The compound serves as a precursor for:
- Enzyme inhibitors : Carbamate groups stabilize transition-state analogs in protease inhibition.
- Prodrug development : Hydroxymethyl-oxolane moieties enhance solubility and bioavailability.
- Anticancer agents : Derivatives show activity in apoptosis induction via caspase-3 activation .
How does oxolan ring stereochemistry influence biological activity?
The (R)-configuration at the hydroxymethyl position enhances binding to chiral targets (e.g., kinases). Enantiomers may exhibit divergent pharmacokinetics: (S)-forms in similar compounds show 10-fold lower IC values compared to (R)-forms. Stereoselective synthesis via chiral auxiliaries or enzymatic resolution is critical .
What methodological approaches study enzyme interactions?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (k/k).
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS).
- Molecular docking : Predicts interaction sites using AutoDock Vina or Schrödinger Suite.
- In vitro assays : Test inhibition against recombinant enzymes (e.g., HDACs or kinases) .
How is purity assessed post-synthesis?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
- Elemental analysis : Confirms C/H/N ratios within ±0.3% of theoretical values.
- Melting point : Consistency (±1°C) across batches indicates purity.
- 13C NMR : Detects residual solvents (e.g., DMSO or THF) .
What are common side reactions and mitigation strategies?
- Carbamate cleavage : Occurs under acidic conditions; use anhydrous solvents and inert atmospheres.
- Oxidation of hydroxymethyl groups : Add antioxidants (e.g., BHT) or perform reactions under N.
- Epimerization : Minimize basic conditions during workup to preserve stereochemistry .
How is the mechanism of action validated in biological systems?
- CRISPR/Cas9 knockouts : Eliminate target proteins to confirm dependency.
- Competitive inhibition assays : Use fluorescently labeled analogs (e.g., FITC-conjugated derivatives).
- Pharmacodynamic studies : Monitor biomarker modulation in xenograft models or 3D cell cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
